molecular formula C10H7FINO2 B13472827 methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate

methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate

Cat. No.: B13472827
M. Wt: 319.07 g/mol
InChI Key: RPUHLTZUTIBNAL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Scientific Research Applications

Chemistry: Methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenation on indole derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate is unique due to the simultaneous presence of both fluorine and iodine atoms. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7FINO2

Molecular Weight

319.07 g/mol

IUPAC Name

methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7FINO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3

InChI Key

RPUHLTZUTIBNAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)I)F

Origin of Product

United States

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